Ferric citrate monohydrate

Description

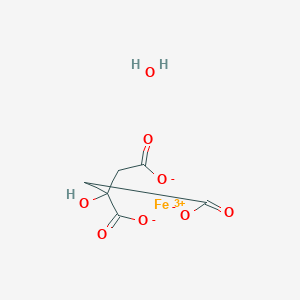

Structure

3D Structure of Parent

Properties

CAS No. |

153531-98-7 |

|---|---|

Molecular Formula |

C6H7FeO8 |

Molecular Weight |

262.96 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);hydrate |

InChI |

InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |

InChI Key |

AJVRSHNXSHMMCH-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3] |

Other CAS No. |

2338-05-8 153531-98-7 |

Pictograms |

Irritant |

Synonyms |

ferric citrate ferric citrate anhydrous ferric citrate dihydrate ferric citrate hydrate ferric citrate iron(+3) salt ferric citrate trihydrate ferric citrate, 59Fe-labeled cpd ferric citrate, iron salt, 59Fe-labeled cpd ferric-citric acid iron(III) citrate JTT-751 zerenex |

Origin of Product |

United States |

Foundational & Exploratory

ferric citrate monohydrate chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Ferric Citrate (B86180) Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ferric citrate monohydrate (C₆H₅FeO₇·H₂O), a compound of significant interest in the pharmaceutical industry. It is primarily used as a phosphate (B84403) binder for the control of hyperphosphatemia in patients with chronic kidney disease (CKD) and for the treatment of iron deficiency anemia.[1][2] This document details its physicochemical properties, mechanism of action, synthesis, and key analytical methodologies for its characterization.

Physicochemical Properties

This compound is typically a red to brown powder.[3] It is a coordination complex formed between ferric ions (Fe³⁺) and citrate.[4] The compound is stable under normal conditions of use and storage, though it may be sensitive to light.[5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅FeO₇·H₂O | [3][5] |

| Molecular Weight | 262.96 g/mol | [3][8] |

| CAS Number | 2338-05-8 | [3][5] |

| Appearance | Garnet red to reddish-brown powder | [6][9] |

| Iron (Fe) Content | 18.00 - 20.00 % | [3][10] |

| Density | 1.906 g/cm³ at 20 °C | [5] |

| Melting Point | 169 – 239 °C | [5] |

| Solubility in Water | 33.3 mg/mL; Slowly soluble in cold water, readily soluble in hot water. | [3][9][11] |

| Solubility in Alcohol | Practically insoluble | [9][11] |

| pH (1% solution) | ~3 | [12] |

Mechanism of Action: Phosphate Binding

In the gastrointestinal tract, ferric citrate acts as a phosphate binder. The ferric iron (Fe³⁺) dissociates and binds to dietary phosphate, forming a non-absorbable, insoluble ferric phosphate complex.[13][14] This complex is subsequently excreted in the feces, leading to a reduction in the overall absorption of dietary phosphate and a decrease in serum phosphate levels.[11][13][15]

Synthesis and Manufacturing

Pharmaceutical-grade ferric citrate is typically synthesized through a controlled reaction between a ferric salt and citric acid or a citrate salt. One common method involves the reaction of ferric chloride with citric acid monohydrate in an aqueous solution, followed by precipitation and purification.[16][17][18]

Experimental Protocols for Characterization

A variety of analytical techniques are employed to ensure the quality, purity, and identity of this compound.[19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the coordination of the iron to the citrate ligand.[20][21]

-

Objective: To obtain the infrared spectrum of this compound for structural confirmation.

-

Methodology:

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.[21][22]

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A PerkinElmer Spectrum One FTIR Spectrometer or a similar instrument is used.[21]

-

Data Acquisition: A background spectrum of the empty sample chamber is collected. The KBr pellet containing the sample is then placed in the spectrometer's sample holder.

-

The sample is scanned over a typical range of 4000 to 400 cm⁻¹.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to O-H (from water and carboxyl groups), C=O (from carboxylate), and C-O stretching vibrations, confirming the citrate structure and its coordination to iron.[20]

-

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and determine the water content (hydrate level) of the compound.

-

Objective: To determine the mass loss of this compound as a function of temperature.

-

Methodology:

-

Instrumentation: A Q-series 600 TGA instrument or equivalent is used.[23]

-

Sample Preparation: A small, accurately weighed sample (approx. 10 mg) of this compound is placed into an appropriate TGA sample pan (e.g., alumina (B75360) or platinum).[23]

-

Analysis Conditions:

-

Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The initial weight loss at lower temperatures (around 100-150 °C) typically corresponds to the loss of water of hydration. Subsequent decomposition steps at higher temperatures indicate the breakdown of the citrate molecule, eventually leaving a residue of iron oxide.[24][25]

-

High-Performance Liquid Chromatography (HPLC)

HPLC methods can be developed to determine the purity of ferric citrate and to quantify the citrate content.

-

Objective: To separate and quantify citrate from the ferric citrate complex.

-

Methodology:

-

Sample Preparation: An accurately weighed sample of ferric citrate is dissolved in an appropriate solvent. To avoid interference from the ferric ion, a chelating agent like EDTA is often added to the sample solution to complex with the iron.[26] The solution is heated to ensure complete complexation.[26]

-

Chromatographic Conditions:

-

Column: A suitable reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A buffered aqueous solution (e.g., potassium dihydrogen phosphate at pH 2.6) with an organic modifier like methanol (B129727) is employed.[26]

-

Detection: UV detection at an appropriate wavelength is used to monitor the eluting citrate.

-

-

Quantification: The concentration of citrate is determined by comparing the peak area of the sample to that of a known standard solution of citric acid.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Lifeasible [lifeasible.com]

- 4. wbcil.com [wbcil.com]

- 5. lobachemie.com [lobachemie.com]

- 6. FERRIC CITRATE | 2338-05-8 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound [himedialabs.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 2338-05-8 CAS | FERRIC CITRATE | Inorganic Salts | Article No. 03825 [lobachemie.com]

- 11. Iron(III) citrate CAS#: 3522-50-7 [chemicalbook.com]

- 12. lohmann-minerals.com [lohmann-minerals.com]

- 13. drugs.com [drugs.com]

- 14. AURYXIA® (ferric citrate) tablets | Mechanism of Action [auryxiahcp.com]

- 15. Ferric Citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improved Method For The Synthesis Of Ferric Organic Compounds [quickcompany.in]

- 17. FERRIC CITRATE synthesis - chemicalbook [chemicalbook.com]

- 18. US10882813B2 - Method for the synthesis of ferric oraganic compounds - Google Patents [patents.google.com]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. researchgate.net [researchgate.net]

- 21. Physicochemical characterization of ferric pyrophosphate citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ferric citrate | C6H5FeO7 | CID 61300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. libjournals.unca.edu [libjournals.unca.edu]

- 24. researchgate.net [researchgate.net]

- 25. 柠檬酸铁 (III) technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 26. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to Ferric Citrate Monohydrate

Ferric citrate (B86180) is a robustly studied iron-based compound, primarily recognized for its dual functionality as an effective phosphate (B84403) binder and an iron supplement. It is a complex of ferric iron with citric acid. This guide provides a comprehensive overview of ferric citrate monohydrate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a stable chemical entity with well-defined physical and chemical characteristics. These properties are fundamental to its formulation and mechanism of action in a physiological environment.

| Property | Data | Reference |

| Molecular Formula | C₆H₅FeO₇·H₂O | [1][2][3] |

| Molecular Weight | 262.96 g/mol | [1][2][3][4] |

| CAS Number | 2338-05-8 | [1][2][3][5] |

| Appearance | Garnet red to reddish-brown powder | [2][3][5][6] |

| Solubility | Soluble in water | [2][3][5] |

| Odor | Odorless | [3][5][6] |

| Iron Content | 18 - 20% | [1][2][3] |

Synthesis Methodologies

The synthesis of ferric citrate can be achieved through several chemical pathways. The chosen method can influence the compound's physical properties, such as its surface area, which may affect its dissolution rate and bioavailability.

Common Synthesis Routes:

-

Reaction of Ferric Salts with Citrates: A prevalent method involves the reaction of a ferric salt, such as ferric chloride (FeCl₃), with a citrate salt, like trisodium (B8492382) citrate. Variations of this method include reacting ferric chloride hexahydrate with sodium bicarbonate followed by the addition of trisodium citrate.[7]

-

Reaction of Ferric Hydroxide (B78521) with Citric Acid: This process involves the initial formation of ferric hydroxide (Fe(OH)₃) from a ferric salt and a base (e.g., sodium hydroxide or sodium carbonate). The isolated ferric hydroxide precipitate is then reacted with an aqueous solution of citric acid, often with heating, to form ferric citrate.[7][8]

-

Direct Reaction with Iron: Another described method involves heating iron filings with an aqueous solution of citric acid, followed by an oxidation step.[7][8]

Example Experimental Protocol: Synthesis from Ferric Chloride and Citric Acid Monohydrate

-

Preparation of Ferric Hydroxide: An aqueous solution of an alkali metal carbonate is added to an aqueous solution of ferric chloride at a controlled temperature of 25-30 °C.

-

Isolation: The resulting solid ferric hydroxide is isolated at a pH ranging from 6.8 to 8.5.

-

Formation of Ferric Citrate: The isolated ferric hydroxide is added to an aqueous solution of citric acid monohydrate.

-

Heating: The reaction mixture is heated to a temperature between 80 to 120°C to facilitate the reaction and formation of ferric citrate.[7]

-

Precipitation and Purification: The ferric citrate is then precipitated from the aqueous solution, often by reducing the water volume and adding a water-miscible organic solvent like acetone. The product can be further purified and dried.[8][9]

Mechanism of Action: Phosphate Binding

In the gastrointestinal tract, ferric citrate functions as a phosphate binder. This is the primary mechanism for its therapeutic use in managing hyperphosphatemia in patients with chronic kidney disease (CKD).

Upon oral administration, ferric citrate dissociates in the gut. The released ferric iron (Fe³⁺) binds with dietary phosphate to form ferric phosphate (FePO₄), a highly insoluble compound. This prevents the absorption of dietary phosphate into the bloodstream, and the insoluble ferric phosphate is subsequently excreted in the feces.[10] This reduction in phosphate absorption leads to a decrease in serum phosphorus levels.[10][11]

Caption: Mechanism of action of ferric citrate as a phosphate binder.

Clinical Pharmacology and Efficacy

Clinical trials have demonstrated the efficacy of ferric citrate in controlling serum phosphorus levels in patients with end-stage renal disease (ESRD) on dialysis.

-

Phosphorus Control: Ferric citrate has been shown to be effective in lowering serum phosphorus levels, with an efficacy comparable to other phosphate binders like sevelamer (B1230288) carbonate and calcium acetate.[11][12]

-

Iron Metabolism: A significant secondary effect of ferric citrate is the systemic absorption of iron. Treatment with ferric citrate leads to increases in serum ferritin and transferrin saturation (TSAT), which can help manage anemia, a common comorbidity in CKD patients.[11][13] This often results in a reduced need for intravenous iron therapy.

-

Safety Profile: The most common adverse events are gastrointestinal in nature, including stool discoloration, diarrhea, and constipation.[11] While it increases iron stores, clinical studies have shown a safety profile comparable to other non-calcium-based binders.[12]

Analytical Characterization Protocols

The physicochemical properties of ferric citrate are confirmed using various analytical techniques.

-

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the ferric citrate compound. The diffraction pattern provides a unique fingerprint of the material's solid-state form.

-

Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the compound and to confirm the presence of water of hydration. The analysis measures the change in mass of the sample as a function of temperature. For this compound, a weight loss corresponding to one water molecule would be expected at an appropriate temperature range.

The specific protocols for these analyses are often proprietary to the manufacturer but generally follow standardized pharmacopeial methods for drug substance characterization. The goal is to ensure batch-to-batch consistency in terms of crystallinity, purity, and hydration state.

References

- 1. This compound [himedialabs.com]

- 2. This compound - Lifeasible [lifeasible.com]

- 3. 2338-05-8 CAS | FERRIC CITRATE | Inorganic Salts | Article No. 03825 [lobachemie.com]

- 4. 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) salt, hydrate (1:1:1) | C6H7FeO8 | CID 22178220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FERRIC CITRATE | 2338-05-8 [chemicalbook.com]

- 6. wbcil.com [wbcil.com]

- 7. Improved Method For The Synthesis Of Ferric Organic Compounds [quickcompany.in]

- 8. US10882813B2 - Method for the synthesis of ferric oraganic compounds - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. AURYXIA® (ferric citrate) tablets | Mechanism of Action [auryxiahcp.com]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Preparation of Ferric Citrate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core methodologies for the synthesis and preparation of ferric citrate (B86180) monohydrate. It is designed to equip researchers, scientists, and professionals in drug development with a thorough understanding of the primary synthetic routes, experimental protocols, and key process parameters. This document summarizes quantitative data in structured tables for comparative analysis and includes visual representations of experimental workflows to facilitate comprehension.

Introduction

Ferric citrate, in its monohydrate form (FeC₆H₅O₇·H₂O), is a crucial compound with significant applications in the pharmaceutical industry. It is primarily used as a phosphate (B84403) binder for the control of serum phosphorus in patients with chronic kidney disease on dialysis. The physical and chemical properties of ferric citrate, such as its specific surface area and dissolution rate, are critical for its therapeutic efficacy and are highly dependent on the method of synthesis. This guide explores the prevalent methods for its preparation, providing detailed protocols and comparative data.

Primary Synthetic Methodologies

The synthesis of ferric citrate monohydrate can be broadly categorized into three main approaches:

-

Method A: Reaction of Ferric Hydroxide (B78521) with Citric Acid: This is a widely employed, multi-step process that involves the initial precipitation of ferric hydroxide from a ferric salt, followed by its reaction with citric acid.

-

Method B: Direct Reaction of Ferric Salts with Citric Acid: This method offers a more direct route by reacting a ferric salt, such as ferric nitrate (B79036), directly with citric acid.

-

Method C: Oxidation of Ferrous Citrate: This approach begins with the formation of ferrous citrate from elemental iron, which is subsequently oxidized to ferric citrate.

A supplementary method for refining and modifying the properties of existing ferric citrate is also discussed.

Experimental Protocols

Method A: Synthesis via Ferric Hydroxide Intermediate

This common industrial method involves two principal stages: the preparation of ferric hydroxide and its subsequent conversion to ferric citrate.

Step 1: Preparation of Ferric Hydroxide

-

Dissolution: Dissolve ferric chloride hexahydrate (FeCl₃·6H₂O) in process water to create a clear solution at room temperature.[1]

-

Base Preparation: Separately, prepare a sodium hydroxide (NaOH) solution in water and cool it to 0-10°C.[1]

-

Precipitation: Add the cooled NaOH solution to the ferric chloride solution while maintaining the reaction temperature between 0-15°C.[1] The pH of the resulting slurry should be adjusted to and maintained above 7.0 (typically 7.5-8.5) to ensure the complete precipitation of ferric hydroxide (Fe(OH)₃).[1][2]

-

Isolation and Washing: Allow the precipitate to settle.[1] Isolate the ferric hydroxide precipitate via filtration (e.g., pressure filtration).[2] Wash the precipitate multiple times with water to remove impurities, particularly chloride ions.[2]

Step 2: Formation of Ferric Citrate

-

Reaction: Suspend the washed ferric hydroxide precipitate in water.[2]

-

Citric Acid Addition: Add citric acid monohydrate to the ferric hydroxide slurry.[1]

-

Heating: Heat the reaction mixture to a temperature ranging from 80°C to 110°C and stir for 1-2 hours.[1][3]

-

Clarification: Cool the reaction mass and filter it to obtain a clear solution of ferric citrate.[1]

-

Precipitation: Precipitate the ferric citrate from the solution by adding a water-miscible organic solvent, such as acetone (B3395972) or a mixture of acetone and isopropanol.[3]

-

Isolation and Drying: Isolate the precipitated solid by filtration, wash with an organic solvent (e.g., acetone), and dry under vacuum at 25-35°C.[3]

Experimental Workflow for Method A

Caption: Workflow for the synthesis of ferric citrate via a ferric hydroxide intermediate.

Method B: Direct Reaction of Ferric Salts with Citric Acid

This method provides a more streamlined synthesis route.

-

Reactant Mixing: Combine citric acid monohydrate and iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in a 1:1 molar ratio.[4][5]

-

Reaction: Stir the mixture at a controlled temperature. One variation involves a solid-solid reaction in a water bath for 4 hours.[4][5] Another approach involves dissolving the reactants in water, adjusting the pH to ~8 with NaOH, and stirring for 3 hours.

-

Precipitation/Crystallization:

-

In the solid-state reaction, add alcohol (e.g., ethanol) to the mixture to wash and precipitate the ferric citrate crystals.[4][5]

-

In the aqueous method, concentrate the solution under vacuum and then add ethanol (B145695) to induce precipitation.

-

-

Purification and Drying: Purify the precipitated solid by repeating the dissolution in water and precipitation with ethanol. Dry the final product in an oven at 60°C.[4][5]

Experimental Workflow for Method B

Caption: Workflow for the direct reaction synthesis of ferric citrate.

Method C: Synthesis via Oxidation of Ferrous Citrate

This method utilizes elemental iron as a starting material.[6]

-

Formation of Ferrous Citrate: Dissolve iron filings or fine iron wool in an aqueous solution of citric acid. This reaction forms ferrous citrate and releases hydrogen gas.[6] The solution will typically turn greenish.[6]

-

Oxidation: Slowly add hydrogen peroxide (H₂O₂) to the ferrous citrate solution while stirring.[6] This oxidizes the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), resulting in a color change to deep reddish-brown.[6]

-

Crystallization: Obtain solid ferric citrate by slowly evaporating the solution at room temperature or by cooling it to promote crystallization.[6]

Logical Relationship for Method C

Caption: Logical flow of the oxidation method for ferric citrate synthesis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various synthesis protocols.

Table 1: Reaction Conditions for Ferric Citrate Synthesis

| Parameter | Method A (via Fe(OH)₃) | Method B (Direct Reaction) | Method C (Oxidation) |

| Reaction Temperature | 80-110°C[1][3] | 25°C (aqueous) / Water bath (solid-state)[4][5] | Room Temperature |

| Reaction Time | 1-2 hours[1][3] | 3-4 hours[4][5] | Not specified |

| pH | > 7.0 for Fe(OH)₃ precipitation[1][2] | ~8.0 (aqueous method) | Not specified |

| Key Reagents | FeCl₃·6H₂O, NaOH, Citric Acid Monohydrate[1][2] | Fe(NO₃)₃·9H₂O, Citric Acid Monohydrate, NaOH | Fe, Citric Acid, H₂O₂[6] |

Table 2: Product Isolation and Purification

| Parameter | Method A (via Fe(OH)₃) | Method B (Direct Reaction) | Method C (Oxidation) |

| Precipitation Solvent | Acetone, Isopropanol (or mixture)[3] | Ethanol[4][5] | Evaporation/Cooling[6] |

| Drying Temperature | 25-35°C (under vacuum)[3] | 60°C[4][5] | Not specified |

| Drying Time | 10-12 hours[3] | Overnight[4][5] | Not specified |

Table 3: Product Characteristics

| Parameter | Reported Value(s) | Method |

| Specific Surface Area (BET) | > 16 m²/g[1] | Method A[1] |

| 6.47 m²/g[3] | Method A[3] | |

| Iron (Fe) Content | 17.56% (measured) vs. 17.62% (calculated)[4][5] | Method B[4][5] |

| Purity (by HPLC) | 90.0 - 98.5% (of raw material used for modification)[7] | Modification Method[7] |

| Yield | 54%[4][5] | Method B[4][5] |

Refinement and Modification of Ferric Citrate

A common post-synthesis step involves the refinement of ferric citrate to enhance its properties, particularly solubility and specific surface area. This is often achieved by dissolving the synthesized ferric citrate in water and then re-precipitating it using a water-soluble organic solvent in which ferric citrate is insoluble.[7][8]

Workflow for Ferric Citrate Refinement

Caption: General workflow for the refinement of ferric citrate.

By controlling the conditions of this refinement process, such as the amounts of citric acid and water relative to the starting ferric citrate, it is possible to produce ferric citrate hydrate (B1144303) with a high specific surface area (e.g., > 50 m²/g).[7]

Conclusion

The synthesis of this compound can be achieved through several viable pathways, with the ferric hydroxide intermediate method being prevalent in industrial applications. The choice of synthetic route can significantly impact the physicochemical properties of the final product, which in turn affect its performance as a pharmaceutical agent. Direct reaction and oxidation methods offer alternative, potentially more streamlined, approaches. Furthermore, post-synthesis refinement provides a valuable tool for tuning the characteristics of ferric citrate to meet specific therapeutic requirements. This guide provides the foundational knowledge for researchers and developers to select and optimize the synthesis of this compound for their specific needs.

References

- 1. patents.justia.com [patents.justia.com]

- 2. US8093423B2 - Pharmaceutical-grade ferric organic compounds, uses thereof and method of making same - Google Patents [patents.google.com]

- 3. WO2017021921A1 - Process for the preparation of pharmaceutical grade ferric citrate - Google Patents [patents.google.com]

- 4. US20050080283A1 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]

- 5. US6903235B2 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. WO2019093491A1 - Method for producing ferric citrate hydrate - Google Patents [patents.google.com]

- 8. WO2007062561A1 - A refining method which can improve the solubility of ferric citrate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Ferric Citrate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferric citrate (B86180) monohydrate in water and other common solvents. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual workflows to support scientific and pharmaceutical applications.

Quantitative Solubility Data

The solubility of ferric citrate monohydrate is influenced by several factors, including the solvent, temperature, and pH of the medium. The following tables summarize the available quantitative data to provide a clear comparison.

Table 1: Solubility of this compound in Aqueous Media

| Solvent | Temperature (°C) | pH | Solubility | Citation |

| Water | Not Specified | Not Specified | 33.3 mg/mL | [1] |

| Water | 20 | Not Specified | >100 g/L (highly soluble quality) | [2] |

| Water | Not Specified | 1.0 - 8.0 | >70 mg/mL | [3] |

| Water | 25 | Not Specified | ~5 g/L (as ferric citrate) | |

| Hot Water | Not Specified | Not Specified | Readily Soluble | [4][5] |

| Cold Water | Not Specified | Not Specified | Slowly but completely soluble | [4] |

Table 2: Solubility of this compound in Other Solvents

| Solvent | Temperature (°C) | Solubility | Citation |

| Alcohols (general) | Not Specified | Insoluble | |

| Ethanol | Not Specified | Practically Insoluble | [6] |

| Methanol | Not Specified | Mentioned as an anti-solvent | [7] |

| Acetone | Not Specified | Mentioned as an anti-solvent | [7] |

| Isopropanol | Not Specified | Mentioned as an anti-solvent | [7] |

| Tetrahydrofuran (THF) | Not Specified | Mentioned as an anti-solvent | [7] |

Experimental Protocols

Accurate determination of solubility is critical for various research and development applications. Below are detailed methodologies for determining the solubility of this compound.

Equilibrium Solubility Determination via Shake-Flask Method

This method is a standard approach for determining the thermodynamic solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus and Reagents:

-

This compound powder

-

Solvent of interest (e.g., deionized water, pH buffers, organic solvents)

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm pore size)

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of this compound to a series of flasks. An amount that ensures a solid phase remains after equilibration is crucial.

-

Solvent Addition: Add a known volume of the desired solvent to each flask.

-

Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C, 37 °C). Agitate the flasks at a constant speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot using a syringe filter to remove any undissolved particles.

-

Analysis: Analyze the concentration of ferric citrate in the filtrate using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.

Analytical Method 1: UV-Vis Spectrophotometry for Iron Quantification (Ferrozine Method)

This colorimetric method is suitable for determining the concentration of iron in the filtrate obtained from the solubility experiment.

Principle: Ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺), which then forms a stable, colored complex with a chromogenic agent like ferrozine (B1204870). The absorbance of this complex is measured and is proportional to the iron concentration.

Procedure:

-

Sample Preparation: Dilute the filtrate to an appropriate concentration to fall within the linear range of the assay.

-

Reduction Step: Add a reducing agent (e.g., ascorbic acid or hydroxylamine) to the diluted sample to convert Fe³⁺ to Fe²⁺.

-

Complexation: Add the ferrozine reagent to the solution. The pH should be buffered to the optimal range for complex formation (typically pH 4-9).

-

Measurement: After a suitable incubation period for color development, measure the absorbance of the solution at the wavelength of maximum absorbance for the Fe²⁺-ferrozine complex (approximately 562 nm) using a UV-Vis spectrophotometer.

-

Quantification: Determine the concentration of iron from a calibration curve prepared using standard iron solutions. The solubility of this compound can then be calculated based on its molecular weight and the measured iron concentration.

Analytical Method 2: High-Performance Liquid Chromatography (HPLC) for Citrate Quantification

HPLC can be used to quantify the citrate anion in the filtrate, providing an alternative or complementary method to iron analysis.

Principle: The citrate ion is separated from other components in the sample by passing it through an HPLC column. The concentration is then determined by a suitable detector.

Procedure:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase. For citrate analysis, a common mobile phase is a dilute acid (e.g., sulfuric acid or phosphoric acid) in water, sometimes with a small amount of an organic modifier like acetonitrile.

-

Standard Preparation: Prepare a series of standard solutions of citric acid or sodium citrate of known concentrations.

-

Sample Preparation: Dilute the filtrate with the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18) or a column designed for organic acid analysis.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for citrate.

-

Flow Rate and Injection Volume: Optimize as per the column and system specifications.

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the citrate peak based on its retention time compared to the standards. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the citrate concentration in the samples. The solubility of this compound can then be calculated.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Caption: Workflow for HPLC-UV Analysis of Citrate.

References

- 1. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. Mourne Training Services: Help on: Measurement of urinary citrate levels by HPLC [blog.mournetrainingservices.co.uk]

- 4. US6903235B2 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]

- 5. rpicorp.com [rpicorp.com]

- 6. chem.ws [chem.ws]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stability of Ferric Citrate Monohydrate Under Heat and Light

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be construed as a substitute for comprehensive, product-specific stability studies conducted under Good Manufacturing Practices (GMP).

Executive Summary

Ferric citrate (B86180) monohydrate, an iron supplement and phosphate (B84403) binder, exhibits notable stability under various environmental conditions. This guide provides a detailed overview of its stability profile when subjected to heat and light, based on available scientific literature and regulatory documents. The primary degradation pathway upon exposure to light involves the photoreduction of ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron, accompanied by the oxidation of the citrate ligand. Thermal degradation at elevated temperatures leads to dehydration followed by oxidative decomposition to form iron oxides. Under standard pharmaceutical storage and accelerated testing conditions, ferric citrate demonstrates good stability, particularly when protected from moisture. This document summarizes key stability data, outlines experimental protocols for stability assessment, and provides visual representations of degradation pathways and experimental workflows.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2-Hydroxy-1,2,3-propanetricarboxylic acid, iron(3+) salt, monohydrate | |

| CAS Number | 2338-05-8 | |

| Molecular Formula | C₆H₅FeO₇·H₂O | [1] |

| Molecular Weight | 262.96 g/mol | [1] |

| Appearance | Orange to brown and very dark red-brown powder | [1] |

| Solubility | Soluble in water | [1] |

Stability Under Thermal Stress

Ferric citrate monohydrate is generally stable at room temperature but will undergo degradation at elevated temperatures. The degradation process typically involves dehydration followed by the decomposition of the citrate moiety.

Summary of Accelerated Stability Data

An assessment report from the European Medicines Agency (EMA) for a medicinal product containing a ferric citrate coordination complex provides valuable insight into its stability under accelerated conditions. The study was conducted in accordance with International Council for Harmonisation (ICH) guidelines.[2]

| Condition | Duration | Parameters Tested | Observations |

| 40°C / 75% RH | 6 months | Appearance, ferric iron content, citrate content, impurities, water content, ferrous iron, dissolution | All measured parameters remained within specifications. No significant trends were observed when the product was packaged with an increased amount of desiccant.[2] |

| 30°C / 75% RH | 12 months | Appearance, ferric iron content, citrate content, impurities, water content, ferrous iron, dissolution | All measured parameters remained within specifications.[2] |

| 25°C / 60% RH | 36 months | Appearance, ferric iron content, citrate content, impurities, water content, ferrous iron, dissolution | All measured parameters remained within specifications.[2] |

Initial studies with less desiccant showed some out-of-specification results for dissolution, highlighting the importance of moisture protection for maintaining the stability of the finished product.[2]

High-Temperature Decomposition

Thermogravimetric analysis (TGA) has shown that the thermal decomposition of solid-state iron(III) citrate is a multi-step process that is completed by approximately 600 K (~327°C).[3] The final decomposition product is hematite (B75146) (α-Fe₂O₃).[3] A patent for a pharmaceutical-grade ferric citrate reported a decomposition temperature in the range of 187-191°C.[4] Another study noted that citric acid itself decomposes with the loss of carbon dioxide above about 175°C.[5] High temperatures (60-90°C) during synthesis from ferric hydroxide (B78521) and citric acid can lead to the formation of by-products such as aconitic acid, citraconic acid, and itaconic acid.[6]

Experimental Protocol for Thermal Stability Testing (ICH Guideline)

The following is a generalized protocol for assessing the thermal stability of this compound solid, based on ICH guidelines.

-

Sample Preparation: Place a sufficient quantity of this compound in a suitable container (e.g., glass vials) that is inert and does not interact with the substance. For studies on the drug product, the product should be in its intended packaging.

-

Storage Conditions: Place the samples in controlled-environment stability chambers set to the desired conditions. Per ICH Q1A(R2), long-term testing is typically at 25°C/60% RH or 30°C/65% RH, while accelerated testing is at 40°C/75% RH.

-

Time Points: Pull samples for analysis at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term and 0, 3, 6 months for accelerated).

-

Analytical Testing: At each time point, analyze the samples for the following parameters:

-

Appearance: Visual inspection for any changes in color or physical form.

-

Assay (Ferric Citrate): A stability-indicating method, such as HPLC, should be used to determine the amount of remaining ferric citrate.

-

Impurities/Degradation Products: Quantify any degradation products using a validated stability-indicating method.

-

Water Content: Determined by Karl Fischer titration.

-

Ferrous Iron Content: To monitor for reduction of the ferric iron.

-

Thermal Degradation Pathway

At moderately elevated temperatures relevant to pharmaceutical stability, the primary concern is the influence of moisture, which can affect the physical properties of the drug product.[2] At much higher temperatures, the citrate molecule itself decomposes.

Caption: High-temperature thermal degradation of this compound.

Stability Under Light Exposure

Ferric citrate is sensitive to light, particularly in the UV spectrum. The primary photochemical reaction is the reduction of Fe³⁺ to Fe²⁺.

Summary of Photostability Data

A photostability study conducted according to ICH Q1B guidelines on a finished product containing ferric citrate coordination complex indicated that the product is not photosensitive when appropriately packaged.[2] The study involved exposing the product to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2][7]

In solution, the photodegradation of iron(III) citrate complexes is more pronounced. Upon exposure to light, especially at acidic pH, there is a reduction of Fe³⁺ to Fe²⁺.[8] At higher pH values, the primary photodegradation product is Fe²⁺ citrate, which can subsequently be reoxidized and polymerize.[8]

Experimental Protocol for Photostability Testing (ICH Q1B)

This protocol outlines the general procedure for assessing the photostability of this compound.

-

Sample Preparation:

-

Drug Substance: Spread a thin layer of the solid material (not more than 3 mm thick) in a suitable container (e.g., petri dish).[9]

-

Drug Product: Test the product directly exposed to the light source, and if necessary, in its immediate and marketing packs.[7]

-

Control Sample: Prepare a corresponding set of samples, wrapped in aluminum foil to protect from light, to serve as dark controls. These are stored under the same temperature and humidity conditions as the light-exposed samples.[9]

-

-

Light Source: Use a light source that produces an output similar to the D65/ID65 emission standard (e.g., xenon or metal halide lamp) or a combination of cool white fluorescent and near-UV lamps.[7]

-

Exposure Conditions: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of near-UV energy.[7]

-

Analysis: After exposure, compare the light-exposed samples to the dark controls. Analyze for:

-

Appearance: Any changes in color or other physical properties.

-

Assay: Determine the content of ferric citrate.

-

Degradation Products: Identify and quantify any photoproducts formed. A key photoproduct to monitor is ferrous (Fe²⁺) iron.

-

Caption: Workflow for conducting photostability studies as per ICH Q1B.

Photodegradation Pathway

The photodegradation of ferric citrate is initiated by a ligand-to-metal charge transfer (LMCT) upon absorption of light. This process leads to the reduction of the iron center and the oxidation and eventual decarboxylation of the citrate ligand. In the presence of oxygen, a photocatalytic cycle can be established where the resulting Fe²⁺ is reoxidized to Fe³⁺, generating reactive oxygen species (ROS) that can further degrade the citrate.[10]

Caption: Photochemical degradation pathway of the ferric citrate complex.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Stability-Indicating HPLC Method

While a specific validated method for this compound is not detailed in the public domain, a suitable method can be based on the analysis of citrate and related organic acids. A patent for pharmaceutical-grade ferric citrate mentions the use of both ferric titration and a citrate HPLC method for assay.[4] An HPLC method for ferric ammonium (B1175870) citrate in salt involved the use of EDTA as a complexing agent to avoid interference from the iron.[11]

Proposed HPLC Method Parameters:

| Parameter | Description |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a phosphate buffer (e.g., 0.01 M KH₂PO₄) adjusted to an acidic pH (e.g., 2.6) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV detector at 210 nm (for citrate) |

| Sample Preparation | Dissolve the sample in a suitable diluent. Complexation with an agent like EDTA may be necessary to prevent iron interference. |

Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. Validation parameters include specificity (in the presence of degradation products), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion

This compound is a chemically stable compound under recommended storage conditions. Its primary sensitivities are to moisture and light.

-

Thermal Stability: The solid form is stable under accelerated testing conditions (40°C/75% RH) for at least 6 months when adequately protected from moisture. High-temperature decomposition occurs above ~175-190°C, ultimately yielding iron oxide.

-

Photostability: While the molecule undergoes photoreduction in solution, the solid drug product can be formulated and packaged to be non-photosensitive, meeting ICH Q1B requirements. The primary photodegradation pathway involves the reduction of Fe³⁺ to Fe²⁺ and oxidation of the citrate ligand.

For drug development professionals, it is critical to control moisture content in the formulation and packaging of this compound-containing products. While the substance is light-sensitive, standard light-resistant packaging is typically sufficient to ensure product stability. All stability claims must be supported by data from studies conducted on the final drug product in its proposed marketing package, following ICH guidelines.

References

- 1. 2338-05-8 CAS | FERRIC CITRATE | Inorganic Salts | Article No. 03825 [lobachemie.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. US6903235B2 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]

- 5. Citric acid - Wikipedia [en.wikipedia.org]

- 6. WO2019093491A1 - Method for producing ferric citrate hydrate - Google Patents [patents.google.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. ikev.org [ikev.org]

- 10. ACP - Photochemical degradation of iron(III) citrate/citric acid aerosol quantified with the combination of three complementary experimental techniques and a kinetic process model [acp.copernicus.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide on the Core Mechanism of Action of Ferric Citrate as a Phosphate Binder

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Hyperphosphatemia in Chronic Kidney Disease (CKD)

Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD), particularly in patients with end-stage renal disease (ESRD).[1] The declining function of the kidneys impairs their ability to excrete excess dietary phosphorus, leading to elevated serum phosphate (B84403) levels.[1][2] This condition is a central component of CKD-Mineral and Bone Disorder (CKD-MBD) and is strongly associated with increased risks for cardiovascular disease, vascular calcification, secondary hyperparathyroidism, and mortality.[3]

The primary management strategy for hyperphosphatemia involves dietary phosphate restriction and the use of phosphate-binding agents.[4] These agents act within the gastrointestinal (GI) tract to bind dietary phosphate, rendering it insoluble and preventing its absorption into the bloodstream.[3][4] Ferric citrate (B86180) has emerged as a significant therapeutic option, functioning not only as an effective phosphate binder but also as a source of iron, addressing the concurrent issue of iron deficiency anemia common in the CKD population.[5][6][7][8] This dual action differentiates it from many other phosphate binders.[6][7]

This technical guide provides an in-depth exploration of the core mechanism of action of ferric citrate, supported by quantitative data from clinical studies, detailed experimental protocols, and visual diagrams to elucidate key processes.

Core Mechanism of Action: Phosphate Binding in the Gastrointestinal Tract

The primary mechanism of action of ferric citrate as a phosphate binder is a straightforward chemical interaction that occurs within the lumen of the GI tract.[9] The process can be broken down into several key steps:

-

Dissolution and Dissociation: Upon oral administration with meals, ferric citrate tablets dissolve in the aqueous environment of the GI tract. The ferric citrate coordination complex dissociates, releasing ferric iron (Fe³⁺) and citrate.[9][10]

-

Ligand Exchange and Precipitation: The released ferric iron (Fe³⁺) readily binds with dietary phosphate (PO₄³⁻) ingested from food. This reaction is a ligand exchange where phosphate displaces citrate to form ferric phosphate (FePO₄).[2]

-

Formation of Insoluble Complex: Ferric phosphate is a highly insoluble and stable compound that is not absorbed by the intestinal epithelium.[2][7] This binding occurs effectively across a wide pH range found in the GI tract (pH 2-8).[1][10]

-

Fecal Excretion: The insoluble ferric phosphate precipitate is then passed through the digestive system and eliminated from the body via fecal excretion.[2][7][9]

This process effectively sequesters dietary phosphate, reducing the total amount of phosphate available for absorption into the bloodstream and thereby lowering serum phosphorus concentrations.[2][7]

Secondary Mechanism: Iron Repletion

A secondary, but clinically significant, aspect of ferric citrate's mechanism is the systemic absorption of a portion of the ferric iron.[5] Before all the ferric iron can bind to phosphate, some is reduced to its ferrous (Fe²⁺) state by reductases like duodenal cytochrome B (DcytB) on the surface of enterocytes.[11] This ferrous iron is then transported into the cell via the divalent metal transporter 1 (DMT1).[11] This systemic iron absorption helps to replete iron stores, leading to increases in serum ferritin and transferrin saturation (TSAT), which can ameliorate the iron deficiency anemia frequently observed in CKD patients.[3][5][12]

Caption: Figure 1: Core Mechanism of Ferric Citrate in the GI Tract.

Quantitative Data: Efficacy in Phosphate Reduction and Iron Management

The efficacy of ferric citrate has been demonstrated in numerous clinical trials. The data below summarizes key findings on its ability to lower serum phosphorus and improve iron parameters in patients with CKD.

Table 1: Efficacy of Ferric Citrate in Lowering Serum Phosphorus

| Study / Analysis | Patient Population | Treatment Group | Control Group | Mean Change in Serum Phosphorus | p-value |

| Meta-Analysis (2022)[13][14] | CKD Patients | Ferric Citrate | Placebo | -1.76 mg/dL | 0.0007 |

| Meta-Analysis (2022)[8][13] | CKD Patients | Ferric Citrate | Active Controls* | -0.09 mg/dL | 0.51 (NS) |

| Lewis et al. (2014)[3] | Hemodialysis | Ferric Citrate | Placebo | Treatment Difference: -2.2 mg/dL | <0.001 |

| Block et al. (2015)[15] | NDD-CKD (Stages 3-5) | Ferric Citrate | Placebo | -0.6 mg/dL (from 4.5 to 3.9) | <0.001 |

| Phase IV Trial (2021)[12] | Hemodialysis | Ferric Citrate | Baseline | Well-controlled (3.5–5.5 mg/dL) | N/A |

| Active controls included sevelamer, calcium carbonate, and lanthanum carbonate. NS = Not Significant. |

Table 2: Effects of Ferric Citrate on Iron Metabolism Parameters

| Study / Analysis | Patient Population | Parameter | Ferric Citrate Group (Change from Baseline) | Control Group (Change from Baseline) | p-value |

| Lewis et al. (2014)[3] | Hemodialysis | Ferritin | 899 ng/mL (final mean) | 628 ng/mL (final mean) | <0.001 |

| Lewis et al. (2014)[3] | Hemodialysis | TSAT | 39% (final mean) | 30% (final mean) | <0.001 |

| Meta-Analysis (2022)[8][13] | CKD Patients | Hemoglobin | +0.43 g/dL (vs. Active) / +0.39 g/dL (vs. Placebo) | N/A | 0.03 / 0.03 |

| Phase IV Trial (2021)[12] | Hemodialysis | Ferritin | +227.17 ng/mL | N/A | <0.001 |

| Phase IV Trial (2021)[12] | Hemodialysis | TSAT | +7.53% | N/A | <0.001 |

Experimental Protocols

The phosphate-binding capacity of ferric citrate is validated through standardized in vitro experiments that simulate the conditions of the human GI tract. These assays are crucial for drug development and for establishing bioequivalence for generic formulations.[16][17]

Protocol: In Vitro Equilibrium Phosphate Binding Assay

This protocol is adapted from methodologies recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) for assessing phosphate binders.[16][18]

Objective: To determine the maximum phosphate binding capacity of ferric citrate at equilibrium under simulated gastric and intestinal pH conditions.

Materials:

-

Ferric citrate tablets (Test and Reference products)

-

Phosphate standard solutions (e.g., KH₂PO₄) of varying concentrations

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Incubator shaker set to 37°C

-

pH meter

-

Centrifuge and filters

-

Phosphate quantification assay kit (e.g., colorimetric method)

Methodology:

-

Preparation of Binding Media: Prepare two sets of binding media. Adjust one to pH 3.0 (simulated gastric fluid) and the other to pH 7.5 (simulated intestinal fluid).[16][18]

-

Phosphate Solutions: Prepare a series of at least eight phosphate solutions with increasing concentrations in both pH media. The concentration range should be sufficient to reach the plateau of maximum binding.[16][18]

-

Incubation: Place one whole ferric citrate tablet into separate flasks for each phosphate concentration and pH condition. Add a defined volume of the corresponding phosphate solution.

-

Equilibration: Incubate all samples at 37°C with constant gentle shaking.[16] The incubation period must be sufficient to reach equilibrium (e.g., up to 24 hours), as determined by preliminary kinetic studies.[16][17] Monitor and adjust pH every 15 minutes for the first hour to ensure it remains stable.[16]

-

Sample Processing: After incubation, collect an aliquot from each flask. Centrifuge and filter the sample to remove the drug product and any precipitate.

-

Phosphate Measurement: Measure the concentration of unbound (free) phosphate remaining in the filtrate using a validated analytical method.[18]

-

Calculation of Bound Phosphate: Calculate the amount of phosphate bound to the drug by subtracting the unbound phosphate concentration from the initial phosphate concentration.

-

Data Analysis: Plot the bound phosphate versus the free phosphate concentration. Analyze the data using the Langmuir binding model to determine the binding constants, including the maximum binding capacity (k2).[16][18] Each study should be replicated at least 12 times.[16]

Caption: Figure 2: Workflow for In Vitro Phosphate Binding Assay.

Conclusion

The mechanism of action of ferric citrate as a phosphate binder is based on a robust and well-understood chemical principle: the formation of insoluble ferric phosphate in the gastrointestinal tract. This primary action effectively reduces the absorption of dietary phosphate, a critical intervention for managing hyperphosphatemia in patients with CKD.[2][7] Clinical data consistently demonstrate its efficacy in lowering serum phosphorus levels to a degree comparable to other established binders, with the significant added benefit of improving iron stores and managing anemia.[5][8] The methodologies for evaluating its binding capacity are well-defined, providing a clear pathway for research and development. This dual functionality makes ferric citrate a valuable therapeutic tool in the complex management of patients with advanced kidney disease.[6][7]

References

- 1. Ferric Citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AURYXIA® (ferric citrate) tablets | Mechanism of Action [auryxiahcp.com]

- 3. Ferric Citrate Controls Phosphorus and Delivers Iron in Patients on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.ctfassets.net [assets.ctfassets.net]

- 5. Ferric Citrate in Patients With Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Action and Clinical Attributes of Auryxia® (Ferric Citrate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Ferric citrate: a novel phosphate-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. Effects of ferric citrate and intravenous iron sucrose on markers of mineral, bone, and iron homeostasis in a rat model of CKD-MBD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long-term safety and efficacy of ferric citrate in phosphate-lowering and iron-repletion effects among patients with on hemodialysis: A multicenter, open-label, Phase IV trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. A 12-week, double-blind, placebo-controlled trial of ferric citrate for the treatment of iron deficiency anemia and reduction of serum phosphate in patients with CKD Stages 3-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. fda.gov [fda.gov]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Technical Guide to the Physical and Chemical Characteristics of Ferric Citrate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric citrate (B86180), a compound of iron and citric acid, is a crucial active pharmaceutical ingredient (API) primarily utilized in the management of hyperphosphatemia in patients with chronic kidney disease and for the treatment of iron deficiency anemia.[1][2] Its efficacy and stability as a pharmaceutical agent are intrinsically linked to its physical and chemical properties. This technical guide provides an in-depth overview of the key physical and chemical characteristics of ferric citrate powder, complete with experimental methodologies and visual representations of its mechanism of action.

Physical Properties

Ferric citrate powder is characterized by its distinct appearance, odor, and solubility, which are critical quality attributes in pharmaceutical manufacturing.

Appearance

The visual characteristics of ferric citrate powder can vary depending on its hydration state and the presence of related compounds like ferric ammonium (B1175870) citrate. Generally, it presents as a fine to granular powder.[3]

Table 1: Visual and Olfactory Characteristics of Ferric Citrate Powder

| Property | Description | References |

| Color | Ranges from pale-brown, grayish-brown, reddish-brown to garnet-red.[4][5] Variations can also appear as greenish-brown.[3] Ferric ammonium citrate, a related compound, can be found in brown and green forms.[6] | [3][4][5][6] |

| Form | Typically a powdered solid. It can also exist as transparent scales or granules.[4][5] | [4][5] |

| Odor | Generally odorless or may have a slight, faintly ferruginous (iron-like) smell.[3][7] | [3][7] |

Solubility

The solubility of ferric citrate is a key determinant of its bioavailability and phosphate-binding efficacy.

Table 2: Solubility Profile of Ferric Citrate Powder

| Solvent | Solubility | References |

| Cold Water | Slowly but completely soluble.[7] | [7] |

| Hot Water | Readily and instantly soluble.[2][7] | [2][7] |

| Alcohol (Ethanol) | Practically insoluble or insoluble.[2][7] | [2][7] |

| Dilute Acids | Soluble.[7] | [7] |

| Ammonia | Soluble.[7] | [7] |

Chemical Properties

The chemical identity and stability of ferric citrate are defined by its molecular structure and key physicochemical parameters.

Table 3: Chemical and Physical Data of Ferric Citrate

| Property | Value/Description | References |

| Chemical Formula | FeC₆H₅O₇ | [3] |

| Molecular Weight | 244.94 g/mol | [3] |

| Melting Point | Decomposes at elevated temperatures, typically reported as >300°C.[7] A decomposition temperature of 187-191°C has also been noted for a specific product.[4] | [4][7] |

| Stability | The product is generally stable.[5] It is sensitive to light.[7] | [5][7] |

| Hygroscopicity | It is hygroscopic, meaning it attracts moisture from the air, which can lead to clumping.[3] | [3] |

Experimental Protocols

The characterization of ferric citrate powder relies on standardized pharmacopeial methods and advanced analytical techniques.

Determination of Appearance (Color and Form)

Methodology: Based on USP General Chapter <631> Color and Achromicity.[8][9]

-

Visual Examination (Method I):

-

Place a sample of the ferric citrate powder on a clean, dry, white surface.

-

Illuminate the sample with a standardized light source (e.g., D65 artificial daylight).

-

Observe the color and form of the powder from a consistent distance and angle.

-

Compare the observations against a reference standard or a detailed specification sheet. The surface of the powder should be smoothed to present a planar surface.[9]

-

-

Instrumental Measurement (Method II):

-

Utilize a colorimeter or spectrophotometer to obtain tristimulus values (X, Y, Z) or CIELAB coordinates (L, a, b*).

-

Prepare the powder sample in a holder with a clean, flat surface.

-

Calibrate the instrument using standard reference tiles.

-

Measure the color of the sample and record the quantitative color data. This method provides an objective and precise assessment of color.[8]

-

Determination of Solubility

Methodology: Based on the principles of the shake-flask method.

-

Preparation of Saturated Solution:

-

Add an excess amount of ferric citrate powder to a known volume of the solvent (e.g., purified water, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Separate the undissolved solid from the solution by centrifugation or filtration using a suitable membrane filter that does not adsorb the solute.

-

-

Analysis of Solute Concentration:

-

Determine the concentration of ferric citrate in the clear supernatant or filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Express the solubility as the mass of solute dissolved per unit volume of solvent (e.g., mg/mL).

-

Particle Size Analysis

Methodology: Based on USP General Chapter <811> Powder Fineness.[10][11]

-

Sieving Method:

-

Assemble a stack of calibrated sieves with decreasing mesh sizes from top to bottom.

-

Place a known weight of the ferric citrate powder on the top sieve.

-

Agitate the sieve stack for a defined period using a mechanical shaker.

-

Weigh the amount of powder retained on each sieve and in the bottom pan.

-

Calculate the particle size distribution as the weight percentage of powder in each sieve fraction. This method is most suitable for particles larger than 75 µm.[10]

-

Structural Characterization by X-Ray Powder Diffraction (XRPD)

Methodology: Based on the principles outlined in pharmaceutical analysis guides.[12][13]

-

Sample Preparation:

-

Gently pack the ferric citrate powder into a sample holder to ensure a flat, uniform surface.

-

-

Instrument Setup:

-

Use a powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

-

Set the instrument parameters, including the voltage, current, scan range (e.g., 2θ from 5° to 40°), and scan speed.

-

-

Data Acquisition:

-

Expose the sample to the X-ray beam and record the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

-

Data Analysis:

Characterization by Mössbauer Spectroscopy

Methodology: A specialized technique for iron-containing compounds.[15][16]

-

Spectrometer Setup:

-

A Mössbauer spectrometer consists of a radioactive source (typically ⁵⁷Co), a drive to modulate the energy of the emitted gamma rays via the Doppler effect, a sample holder, and a detector.[16]

-

-

Sample Preparation:

-

The ferric citrate powder is placed in a sample holder that is transparent to gamma rays.

-

-

Data Acquisition:

-

The source is moved at varying velocities, and the absorption of gamma rays by the ⁵⁷Fe nuclei in the sample is measured.

-

-

Spectral Analysis:

Signaling Pathways and Mechanisms of Action

Ferric citrate exerts its therapeutic effects through distinct mechanisms in the gastrointestinal tract.

Mechanism of Action as a Phosphate (B84403) Binder

In patients with chronic kidney disease, ferric citrate acts as a phosphate binder in the gastrointestinal tract. The ferric iron (Fe³⁺) dissociates from the citrate and binds to dietary phosphate, forming an insoluble ferric phosphate complex that is excreted in the feces.[4][7] This prevents the absorption of phosphate into the bloodstream, thereby helping to control hyperphosphatemia.[7]

Intestinal Iron Absorption Pathway

When used to treat iron deficiency, the iron from ferric citrate is absorbed in the small intestine. The ferric iron (Fe³⁺) is first reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb) on the apical membrane of enterocytes. The ferrous iron is then transported into the cell by the divalent metal transporter 1 (DMT1). Inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream by ferroportin. In the blood, it is re-oxidized to ferric iron by hephaestin and binds to transferrin for transport to various parts of the body.[18][19]

Logical Workflow for Physical Characterization

A systematic approach is essential for the comprehensive physical characterization of a pharmaceutical powder like ferric citrate.

Conclusion

The physical and chemical characteristics of ferric citrate powder are fundamental to its quality, therapeutic efficacy, and safety. A thorough understanding and rigorous control of its appearance, solubility, particle size, and crystalline structure, guided by standardized experimental protocols, are paramount for drug development professionals. The mechanisms of phosphate binding and intestinal iron absorption underscore its dual therapeutic utility. This guide serves as a comprehensive resource for researchers and scientists involved in the formulation and analysis of ferric citrate-based pharmaceuticals.

References

- 1. Can ferric citrate slow the progression of CKD? | Duke Health Referring Physicians [physicians.dukehealth.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. AURYXIA® (ferric citrate) tablets | Mechanism of Action [auryxiahcp.com]

- 8. â©631⪠Color and Achromicity [doi.usp.org]

- 9. uspbpep.com [uspbpep.com]

- 10. uspbpep.com [uspbpep.com]

- 11. â©811⪠Powder Fineness [doi.usp.org]

- 12. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 13. improvedpharma.com [improvedpharma.com]

- 14. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 15. en.wikipedia.org [en.wikipedia.org]

- 16. Mössbauer Spectroscopy [serc.carleton.edu]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. haaselab.org [haaselab.org]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ferric Citrate Monohydrate: Chemical Identity, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ferric citrate (B86180) monohydrate, a compound of significant interest in the pharmaceutical industry, particularly for its role as a phosphate (B84403) binder and iron supplement. This document outlines its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis and analysis, designed to support research and development activities.

Chemical Identifiers and Nomenclature

Ferric citrate monohydrate is a complex of iron (III) with citric acid. The nomenclature and identifiers for this compound can vary, reflecting its hydrated and complex nature. For clarity and precision in research and regulatory submissions, it is crucial to utilize the correct identifiers.

Several CAS Numbers are associated with ferric citrate and its hydrates. The most pertinent for the monohydrate form are:

-

2338-05-8: This CAS number is frequently used for ferric citrate and is often specified as pertaining to the monohydrate form.[1][2][3][4]

-

153531-98-7: This number is explicitly assigned to the monohydrate form of iron(3+) citrate.[5][6]

For the purpose of this guide, both are acknowledged, with a recommendation to specify the hydrate (B1144303) form in all documentation.

A comprehensive list of identifiers is provided in the table below for easy reference.

| Identifier Type | Value | Notes |

| CAS Number | 2338-05-8[1][2][3][4] | Commonly used for ferric citrate, often specified as monohydrate. |

| 153531-98-7[5][6] | Specifically for the monohydrate form. | |

| EC Number | 219-045-4[1] | European Community number. |

| Molecular Formula | C₆H₅FeO₇·H₂O[2][7] | Represents the 1:1 complex of ferric iron and citrate with one water molecule. |

| Molecular Weight | 262.96 g/mol [1][2][7] | For the monohydrate form. |

| InChI | InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3;/p-3[6] | IUPAC International Chemical Identifier. |

| InChIKey | AJVRSHNXSHMMCH-UHFFFAOYSA-K[6] | Hashed version of the InChI. |

| SMILES | [Fe+3].O.O=C([O-])C--INVALID-LINK--(CC(=O)[O-])C(=O)[O-] | Simplified Molecular-Input Line-Entry System. |

| Synonyms | Iron(III) citrate monohydrate, this compound[2][7] | Common alternative names. |

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, formulation, and mechanism of action.

| Property | Value | Reference/Notes |

| Appearance | Red to brown powder.[7] | |

| Solubility | 33.3 mg/mL in water.[7] | |

| Purity (Fe content) | 18.00 - 20.00 %[7] | Typical specification. |

| Stability | Stable, but light sensitive.[4] | Store in a light-resistant container. |

| Storage | Store below 30 °C.[7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are presented to ensure reproducibility in a laboratory setting.

Synthesis of Pharmaceutical-Grade this compound

This protocol is a generalized representation based on common methods described in the literature, particularly in patents for pharmaceutical-grade material.[8][9][10][11]

Objective: To synthesize this compound with high purity suitable for pharmaceutical applications.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Citric acid monohydrate (C₆H₈O₇·H₂O)

-

Deionized water

Procedure:

-

Preparation of Ferric Hydroxide Slurry:

-

Dissolve ferric chloride hexahydrate in deionized water to create a ferric chloride solution.

-

Separately, prepare a sodium hydroxide solution.

-

Slowly add the sodium hydroxide solution to the ferric chloride solution with constant stirring to precipitate ferric hydroxide. Maintain the pH of the slurry above 7.0.

-

Isolate the ferric hydroxide precipitate via filtration.

-

Wash the precipitate multiple times with deionized water to remove chloride ions.

-

-

Formation of Ferric Citrate:

-

Resuspend the washed ferric hydroxide precipitate in deionized water.

-

Add citric acid monohydrate to the ferric hydroxide slurry.

-

Heat the mixture to 80-90 °C and stir for 1-2 hours to form a ferric citrate solution.

-

Cool the solution to room temperature.

-

-

Precipitation and Purification:

-

Filter the ferric citrate solution to remove any unreacted solids.

-

Slowly add acetone to the clear filtrate with stirring to precipitate this compound.

-

Isolate the precipitate by filtration.

-

Wash the product with acetone to remove residual water and impurities.

-

-

Drying:

-

Dry the purified this compound under vacuum at 30-40 °C until a constant weight is achieved.

-

High-Performance Liquid Chromatography (HPLC) for Citrate Quantification

This method is designed for the quantification of citrate in a ferric citrate sample, a critical quality control parameter. The presence of ferric ions can interfere with the analysis; therefore, a complexing agent is used.[12][13][14]

Objective: To determine the citrate content in a this compound sample by HPLC.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Potassium dihydrogen phosphate buffer (pH 2.6) and methanol

-

Sample Diluent: 0.05% EDTA solution (pH adjusted to 2.2 with phosphoric acid)

-

Citric acid reference standard

Procedure:

-

Standard Preparation:

-

Accurately weigh and dissolve a known amount of citric acid reference standard in the sample diluent to prepare a stock solution.

-

Prepare a series of working standards by diluting the stock solution with the sample diluent.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in the sample diluent. The EDTA will chelate the ferric ions, preventing interference.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase

-

Mobile Phase: Isocratic or gradient elution with a mixture of potassium dihydrogen phosphate buffer and methanol. The exact ratio should be optimized for the specific column and system.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the citrate peak based on the retention time of the reference standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of citrate in the sample from the calibration curve.

-

Visualized Workflows and Mechanisms

Graphical representations of complex processes can significantly aid in their understanding. The following diagrams, created using the DOT language, illustrate the synthesis workflow and the therapeutic mechanism of action of this compound.

Synthesis Workflow of this compound

References

- 1. Ferric citrate 2338-05-8 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. FERRIC CITRATE | 2338-05-8 [chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) salt, hydrate (1:1:1) | C6H7FeO8 | CID 22178220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Lifeasible [lifeasible.com]

- 8. patents.justia.com [patents.justia.com]

- 9. Improved Method For The Synthesis Of Ferric Organic Compounds [quickcompany.in]

- 10. WO2017021921A1 - Process for the preparation of pharmaceutical grade ferric citrate - Google Patents [patents.google.com]

- 11. WO2016162888A1 - Process for preparing pharmaceutical grade ferric citrate - Google Patents [patents.google.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. US6903235B2 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]

- 14. US20050080283A1 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Utilizing Ferric Citrate as an Iron Source in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable micronutrient for the proliferation and metabolism of mammalian cells, playing a critical role in processes such as cellular respiration, DNA synthesis, and enzymatic reactions. In serum-free and chemically defined cell culture media, where the natural iron-carrier protein transferrin is absent, providing a bioavailable and non-toxic source of iron is crucial for robust cell growth and consistent biopharmaceutical production. Ferric citrate (B86180) has emerged as a widely used and effective iron supplement in mammalian cell culture, offering a stable and less toxic alternative to free iron salts.[1]